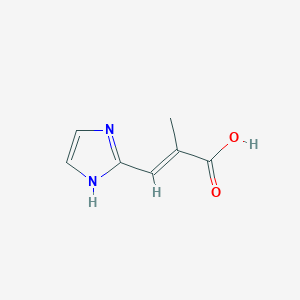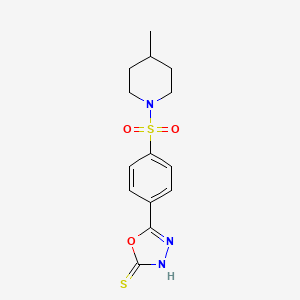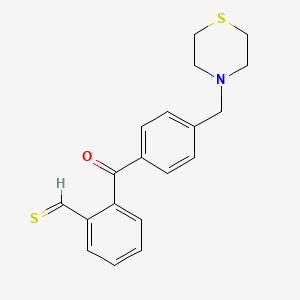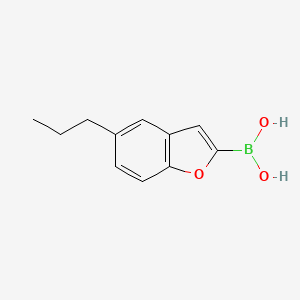
3-(1H-Imidazol-2-yl)-2-methylacrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1H-Imidazol-2-yl)-2-methylacrylic acid is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms The imidazole ring is known for its presence in many biologically active molecules, including histidine and histamine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the addition to the nitrile group, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate various functional groups, including aryl halides and heterocycles.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1H-Imidazol-2-yl)-2-methylacrylic acid can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The double bonds in the acrylic acid moiety can be reduced to form saturated derivatives.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.
Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens, sulfonyl chlorides, and alkylating agents.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Saturated acrylic acid derivatives.
Substitution: Various substituted imidazole derivatives.
Applications De Recherche Scientifique
3-(1H-Imidazol-2-yl)-2-methylacrylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand for metal ions.
Medicine: It has potential therapeutic applications due to its structural similarity to biologically active imidazole derivatives.
Mécanisme D'action
The mechanism of action of 3-(1H-Imidazol-2-yl)-2-methylacrylic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes. Additionally, the acrylic acid moiety can participate in hydrogen bonding and electrostatic interactions, further enhancing its binding affinity to biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Histidine: An amino acid with an imidazole side chain.
Histamine: A biogenic amine derived from histidine.
Metronidazole: An antibiotic with an imidazole ring.
Omeprazole: A proton pump inhibitor containing an imidazole ring.
Uniqueness
3-(1H-Imidazol-2-yl)-2-methylacrylic acid is unique due to the presence of both the imidazole ring and the acrylic acid moiety. This combination imparts distinct chemical properties, such as the ability to undergo a wide range of chemical reactions and interact with various biological targets .
Propriétés
Formule moléculaire |
C7H8N2O2 |
|---|---|
Poids moléculaire |
152.15 g/mol |
Nom IUPAC |
(E)-3-(1H-imidazol-2-yl)-2-methylprop-2-enoic acid |
InChI |
InChI=1S/C7H8N2O2/c1-5(7(10)11)4-6-8-2-3-9-6/h2-4H,1H3,(H,8,9)(H,10,11)/b5-4+ |
Clé InChI |
YYEDPLQGULRCGV-SNAWJCMRSA-N |
SMILES isomérique |
C/C(=C\C1=NC=CN1)/C(=O)O |
SMILES canonique |
CC(=CC1=NC=CN1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4H-Benzo[b][1,4]thiazine-2-carbonitrile](/img/structure/B11766288.png)


![(3aR,5S,6aS)-5-[2-(trifluoromethyl)phenyl]-octahydrocyclopenta[c]pyrrole hydrochloride](/img/structure/B11766296.png)
![7-Methylpyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione](/img/structure/B11766298.png)
![tert-Butyl (R)-(2-(hydroxymethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)carbamate](/img/structure/B11766305.png)



![(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carbonitrile hydrochloride](/img/structure/B11766322.png)

![2-[4-(Furan-2-yl)phenyl]acetic acid](/img/structure/B11766336.png)
![2-Methylthiazolo[4,5-b]pyrazine](/img/structure/B11766362.png)
